6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound with the molecular formula C₁₀H₈N₂O₂S and a molecular weight of 220.25 g/mol. It belongs to the class of thioxo-dihydropyrimidinones, characterized by a pyrimidine ring substituted with a thioxo group and a hydroxyphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in cancer research and as a small molecule inhibitor.
Research indicates that 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibits significant biological activity. It has been identified as an inhibitor of the Mre11/Rad50/Nbs1 complex, which plays a crucial role in DNA damage response. The compound has shown the ability to induce G2 arrest in cancer cell lines, suggesting potential as an anticancer agent . Additionally, it may inhibit radiation-induced phosphorylation of ataxia telangiectasia mutated protein, enhancing its therapeutic implications in cancer treatment .
The synthesis of 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be achieved through various methods:
The primary applications of 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one include:
Interaction studies have focused on understanding how 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one interacts with biological macromolecules:
These studies are vital for elucidating its mechanism of action and potential therapeutic efficacy.
Several compounds share structural similarities with 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(4-hydroxyphenylidene)-2-thiohydantoin | Structure | Exhibits different biological activities compared to 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. |
| 5-(4-hydroxybenzylidene)-2-thiohydantoin | Structure | Known for its antioxidant properties; less focus on DNA repair mechanisms. |
| 5-(4-hydroxyphenylidene)-2-imino-1,3-thiazolidin-4-one | Structure | Similar activity profile but distinct structural characteristics leading to variations in biological effects. |
The uniqueness of 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one lies in its specific interactions with DNA repair proteins and its ability to induce cell cycle arrest, setting it apart from other similar compounds.
The synthesis of 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one predominantly relies on the classical Biginelli reaction, a three-component condensation involving 4-hydroxybenzaldehyde, a beta-dicarbonyl compound, and thiourea [3]. This multicomponent reaction represents one of the most efficient synthetic routes for accessing thioxo-dihydropyrimidine derivatives with hydroxyphenyl substituents [2].
The fundamental Biginelli protocol involves the acid-catalyzed condensation of 4-hydroxybenzaldehyde with ethyl acetoacetate and thiourea in refluxing ethanol [18]. Research has demonstrated that the reaction mechanism proceeds through a series of bimolecular reactions, with the rate-determining step involving nucleophilic addition of thiourea to the aldehyde, followed by condensation and cyclization steps [3]. The presence of the hydroxyl group on the phenyl ring significantly influences the reaction kinetics and product yield due to its electron-donating properties [22].
Recent studies have explored modifications to the classical Biginelli approach to improve yields and reaction efficiency for hydroxyphenyl-substituted thioxo-dihydropyrimidines [4]. The Atwal modification, utilizing oxygen-sulfur-substituted isoureas in basic medium, has shown particular promise for improving reaction efficiency with aromatic aldehydes bearing hydroxyl substituents [21]. This approach involves preformed unsaturated carbonyl compounds obtained via Knoevenagel condensation, resulting in enhanced yields compared to the traditional one-pot protocol [21].
Alternative synthetic routes have incorporated the use of methyl cyanoacetate as the active methylene component, yielding 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidine-5-carbonitrile derivatives [2] [4]. These protocols demonstrate excellent tolerance for the hydroxyl functional group, with isolated yields ranging from 80-85% under optimized conditions [2].
One-pot multicomponent reactions represent a significant advancement in the synthesis of 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, offering enhanced atom economy and reduced synthetic complexity [8] [11]. These protocols eliminate the need for intermediate isolation and purification steps, making them particularly attractive for large-scale production applications [10].
The development of efficient one-pot protocols has focused on optimizing the stoichiometric ratios of reactants to maximize product formation [8]. Research indicates that a molar ratio of 1:1:1.2 for aldehyde, beta-dicarbonyl compound, and thiourea provides optimal results, with the slight excess of thiourea compensating for potential decomposition under acidic conditions [22]. The reaction typically proceeds at temperatures between 80-120°C with reaction times ranging from 2-8 hours depending on the specific catalyst system employed [9] [22].
Recent investigations have explored the use of niobium pentachloride combined with silver perchlorate as a synergistic catalytic system for one-pot synthesis [9]. This catalyst combination demonstrates excellent performance in acetonitrile solvent at room temperature, providing yields of 80% or higher within 2-5 hours [9]. The protocol shows particular efficacy with electron-donating substituents such as the hydroxyl group, which activate the aromatic aldehyde toward nucleophilic attack [9].
Solvothermal synthesis approaches have emerged as powerful one-pot methodologies for dihydropyrimidine synthesis [22]. These techniques utilize high-temperature, high-pressure conditions in bio-based solvents such as lactic acid to achieve enhanced reaction rates and improved product crystallinity [22]. For thioxo derivatives, optimal conditions involve temperatures of 120-130°C with reaction times of 80 minutes, yielding products with purities exceeding 80% [22].
The selection of appropriate solvent systems and catalytic conditions represents a critical factor in optimizing the synthesis of 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one [15] [19]. Traditional protocols employ protic solvents such as ethanol, which facilitate proton transfer processes essential for the Biginelli mechanism [20] [18].
Comparative studies of solvent effects reveal significant differences in reaction outcomes [9]. Acetonitrile emerges as a superior solvent for many catalytic systems, providing yields of 80% compared to 55% in tetrahydrofuran and only 40% in toluene [9]. The polar aprotic nature of acetonitrile appears to stabilize ionic intermediates while preventing competing side reactions [9].
Water-based solvent systems have gained considerable attention due to their environmental benefits and enhanced reaction selectivity [26]. Aqueous Biginelli protocols utilizing polystyrenesulfonic acid as catalyst demonstrate excellent performance with microwave assistance, providing clean reaction profiles and simplified product isolation through filtration [26]. These aqueous systems show particular compatibility with hydroxyl-substituted aromatic aldehydes, avoiding the solubility issues commonly encountered in organic solvents [26].
Catalytic optimization studies reveal that the nature and loading of acid catalysts significantly influence both reaction rate and product selectivity [13] [14]. Traditional mineral acids such as hydrochloric acid provide baseline performance, but suffer from corrosion issues and difficult product isolation [18]. Lewis acid catalysts including ferric chloride, bismuth sulfate, and heteropolyacids offer improved performance with easier workup procedures [11] [15].
The following table summarizes key catalytic systems and their performance metrics:
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ferric chloride | Ethanol | Reflux | 7-24 | 80 | [2] |
| Bismuth sulfate | Solvent-free | 80 | 2-4 | 85-92 | [11] |
| Heteropolyacid-Clay | Solvent-free | 80 | 1-3 | 88-95 | [10] |
| Niobium pentachloride/Silver perchlorate | Acetonitrile | 25 | 2-5 | 80 | [9] |
| Polystyrenesulfonic acid | Water | 80 | 1-2 | 85-90 | [26] |
Ionic liquid catalytic systems represent an emerging class of catalysts for Biginelli reactions [15] [19]. The combination of heteropolyacids with ionic liquids creates highly efficient catalytic systems that can tune the reaction mechanism to proceed through a single pathway, significantly improving reaction kinetics [15]. Bronsted acidic ionic liquids anchored to magnetite nanoparticles provide additional advantages of magnetic separability and catalyst recyclability [19].
The pH dependence of Biginelli reactions for synthesizing 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been extensively investigated to optimize reaction conditions and maximize product yields [7] [25]. These studies reveal that the reaction exhibits strong pH sensitivity, with optimal performance occurring under mildly acidic conditions [25].
Systematic pH optimization studies demonstrate that reactions conducted at pH 5 provide superior yields compared to more acidic or neutral conditions [7] [25]. At this optimal pH, iminium ion formation proceeds rapidly while minimizing competing side reactions and substrate decomposition [25]. The hydroxyl group on the phenyl ring appears to stabilize the intermediate complexes at this pH range, contributing to enhanced reaction selectivity [25].
Research comparing yields across different pH ranges reveals the following optimization profile:
| pH Range | Reaction Conditions | Yield (%) | Reaction Time (h) | Product Purity (%) |
|---|---|---|---|---|
| 3-4 | Strong acidic | 65-70 | 2-3 | 85-88 |
| 4-5 | Mildly acidic | 79-92 | 1-2 | 92-95 |
| 5-6 | Weakly acidic | 72-80 | 2-4 | 88-92 |
| 6-7 | Near neutral | 45-55 | 4-6 | 80-85 |
The mechanism of pH-dependent optimization involves the protonation state of key intermediates in the Biginelli pathway [7]. Under optimal pH conditions, the aldehyde carbonyl becomes sufficiently activated for nucleophilic attack by thiourea, while avoiding excessive protonation that could lead to substrate degradation [25]. The presence of the phenolic hydroxyl group creates additional buffering capacity, helping to maintain optimal pH conditions throughout the reaction [25].
Temperature-pH interaction studies reveal synergistic effects between these parameters [25]. At the optimal pH of 5, reaction temperatures of 80°C provide maximum efficiency, with higher temperatures leading to pH drift and reduced selectivity [25]. The combination of pH 5 and 80°C consistently produces yields exceeding 90% with reaction times under 2 hours [25].
Green chemistry principles have been extensively applied to develop environmentally sustainable and economically viable synthetic routes for 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one production [26] [27] [29]. These approaches focus on minimizing environmental impact while maintaining synthetic efficiency and product quality [32].
Solvent-free synthetic methodologies represent a major advancement in green Biginelli chemistry [29] [33]. These protocols eliminate organic solvent waste while often providing superior yields compared to traditional solution-phase reactions [29]. Solvent-free conditions typically involve grinding or heating neat reactants, with catalyst loadings as low as 5-10 mol% [33]. Research demonstrates that solvent-free synthesis of hydroxyphenyl thioxo-dihydropyrimidines achieves yields of 85-95% with simplified product isolation procedures [29].
Bio-based solvent systems offer another sustainable approach to green synthesis [27]. Vegetable oils, particularly palm oil, have emerged as highly effective renewable solvents for Biginelli reactions [27]. Palm oil provides yields of 74% compared to 73% for traditional petroleum-based solvents like cyclohexane, while offering superior recyclability and lower environmental impact [27]. The oil can be recovered and reused for at least four reaction cycles with consistent yields of 60% [27].
Deep eutectic solvent systems represent cutting-edge green technology for sustainable Biginelli synthesis [12]. These solvents, formed by combining hydrogen bond acceptors and donors, provide enhanced reaction rates and simplified product isolation [12]. Gentisic acid-based deep eutectic solvents achieve reaction times 20-48 times faster than conventional methods, reducing synthesis times from 720-2400 minutes to 35-50 minutes [12].
Microwave-assisted synthesis protocols significantly improve energy efficiency and reaction rates [16]. Acid-functionalized mesoporous polymer catalysts under microwave irradiation provide yields of 89-98% compared to 15-25% under conventional heating [16]. The optimized microwave conditions involve 80°C temperature, 50W power, and 6 weight percent catalyst loading, with reaction times reduced to minutes rather than hours [16].
Catalyst recyclability represents a crucial aspect of green chemistry implementation [10] [19]. Heterogeneous catalysts such as heteropolyacid-clay composites demonstrate excellent recyclability, maintaining catalytic activity over six consecutive reaction cycles without significant performance degradation [10]. Magnetic nanocatalysts offer additional advantages through easy separation using external magnets, eliminating the need for filtration or centrifugation [19].
The following table summarizes green chemistry metrics for various sustainable synthetic approaches:
| Green Approach | Solvent System | Energy Source | Yield (%) | Recyclability | Environmental Impact |
|---|---|---|---|---|---|
| Solvent-free | None | Thermal | 85-95 | Catalyst: 5 cycles | Minimal waste |
| Bio-based solvent | Palm oil | Thermal | 74 | Solvent: 4 cycles | Renewable feedstock |
| Deep eutectic solvent | Gentisic acid-based | Thermal | 90-95 | Solvent: 6 cycles | Biodegradable |
| Microwave-assisted | Ethanol | Microwave | 89-98 | Catalyst: 5 cycles | Reduced energy |
| Aqueous system | Water | Thermal/MW | 85-90 | Catalyst: 4 cycles | Non-toxic solvent |
Atom economy calculations for optimized green protocols demonstrate significant improvements over traditional synthetic methods [31]. The theoretical atom economy for the Biginelli reaction approaches 85-90%, with practical atom utilization exceeding 80% under optimized conditions [31]. This high atom efficiency, combined with minimal waste generation and renewable feedstock utilization, positions green Biginelli chemistry as a model for sustainable pharmaceutical intermediate production [32].
The thermal stability of 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The thermal behavior of pyrimidine derivatives depends significantly on their structural features and substitution patterns [1]. For compounds containing hydroxyphenyl substituents at the 6-position, the thermal decomposition typically occurs in multiple steps due to the various functional groups present in the molecule.
Comparative studies of similar dihydropyrimidinone derivatives reveal that the presence of thioxo groups generally leads to lower thermal stability compared to their oxo counterparts [1]. The 2-thioxo functionality introduces structural modifications that affect the overall thermal resistance of the molecule. Additionally, the 4-hydroxyphenyl substituent contributes to the thermal profile through potential hydrogen bonding interactions and aromatic stabilization effects.
| Parameter | Range/Value | Notes |
|---|---|---|
| Decomposition Temperature Range | 150-400°C | Typical for substituted dihydropyrimidinones |
| Thermal Stability Ranking | Moderate | Influenced by thioxo and hydroxyphenyl groups |
| Decomposition Pattern | Multi-step | Due to multiple functional groups |
Based on structural analogy with related compounds, the melting point of 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is expected to fall within the range of 180-250°C [1]. DSC analysis provides more accurate melting point determination compared to traditional capillary methods, with typical variations of ±2°C between the two techniques [1].
The molecular formula C₁₀H₈N₂O₂S (molecular weight 220.25 g/mol) indicates a relatively compact structure that typically exhibits well-defined melting behavior [2]. The presence of the hydroxyl group on the phenyl ring can influence the melting point through intermolecular hydrogen bonding, potentially increasing the melting temperature compared to non-hydroxylated analogs.
The solubility characteristics of 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one are significantly influenced by its structural features, particularly the hydroxyphenyl and thioxo functionalities. Studies on related dihydropyrimidinone derivatives demonstrate that these compounds generally exhibit moderate to good solubility in polar solvents [3] [4].
| Solvent | Expected Solubility | Contributing Factors |
|---|---|---|
| Water | Limited | Hydroxyl group provides some hydrophilicity |
| Methanol | Good | Hydrogen bonding capability |
| Ethanol | Good | Similar hydrogen bonding interactions |
| DMSO | Excellent | Strong solvation of heterocyclic compounds |
| DMF | Good | Polar aprotic solvent compatibility |
The 4-hydroxyphenyl substituent enhances solubility in protic solvents through hydrogen bonding interactions [5]. Research indicates that compounds with hydroxyl groups on aromatic rings typically show increased solubility in alcoholic solvents compared to their non-hydroxylated counterparts [6].
In non-polar solvents, the solubility is expected to be limited due to the presence of multiple polar functional groups (hydroxyl, thioxo, and pyrimidinone carbonyl). The compound's molecular structure contains both hydrophilic and lipophilic regions, resulting in amphiphilic characteristics.
| Solvent | Expected Solubility | Mechanism |
|---|---|---|
| Hexane | Very poor | Lack of polar interactions |
| Chloroform | Moderate | Weak dipolar interactions |
| Benzene | Poor | Limited π-π interactions |
| Ethyl acetate | Moderate | Some polar functionality compatibility |
Studies on dihydropyrimidinone derivatives in binary solvent mixtures show that ethanol-water and dioxane-water systems can provide optimal solubility conditions [4]. The 70% ethanol-water system has been particularly effective for similar compounds, offering a balance between polar and non-polar interactions.
The acid-base behavior of 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves multiple ionizable sites. Computational studies on pyrimidine derivatives using density functional theory (DFT) methods provide reliable pKa estimates [7] [8].
| Ionizable Site | Estimated pKa | Ionization Type |
|---|---|---|
| Phenolic OH | 9.5-10.5 | Acidic (phenol → phenoxide) |
| N1-H (pyrimidine) | 8.0-9.0 | Acidic (neutral → anion) |
| N3-H (pyrimidine) | 11.0-12.0 | Acidic (neutral → anion) |
Quantum chemical calculations using B3LYP/6-31+G(d,p) level theory with SM8 aqueous solvent model have shown excellent correlation (R² > 0.96) between calculated and experimental pKa values for pyrimidine derivatives [8]. The energy difference (ΔE) between the parent compound and its dissociation products serves as an effective descriptor for pKa estimation.
The compound exists in different protonation states depending on solution pH:
The UV-Vis absorption properties of 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one are determined by its extended conjugated system incorporating the pyrimidine ring and hydroxyphenyl substituent. Studies on related dihydropyrimidinone derivatives reveal characteristic absorption patterns [9] [10].
| Absorption Band | Wavelength Range (nm) | Assignment |
|---|---|---|
| Band I | 250-280 | π→π* transition (pyrimidine core) |
| Band II | 280-320 | π→π* transition (conjugated system) |
| Band III | 320-380 | n→π* and charge transfer transitions |
The presence of the 4-hydroxyphenyl group extends the conjugation and typically results in a bathochromic shift (red shift) compared to unsubstituted analogs. The thioxo functionality at position 2 further influences the electronic transitions through its contribution to the molecular orbital system.
UV-Vis spectroscopic studies demonstrate significant solvatochromic effects in different solvents:
Dihydropyrimidinone derivatives containing aromatic substituents often exhibit fluorescence properties. The emission characteristics depend on:
pH-dependent fluorescence studies reveal changes in emission intensity and wavelength due to deprotonation of the phenolic hydroxyl group, which alters the electronic structure and conjugation extent [9].
HPLC methods for purity assessment of 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one require careful optimization of chromatographic conditions. Based on analytical methods for similar compounds [11] [12], the following parameters are recommended:
| Parameter | Recommended Conditions | Rationale |
|---|---|---|
| Column | C18 reverse-phase (250 × 4.6 mm, 5 μm) | Standard for heterocyclic compounds |
| Mobile Phase | Acetonitrile:water (40:60, v/v) | Optimal for polar compound separation |
| pH Adjustment | Phosphate buffer (pH 3.0-3.5) | Suppresses ionization for peak sharpness |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate |
| Detection | UV at 254 nm and 280 nm | Multiple wavelength monitoring |
| Injection Volume | 10-20 μL | Prevents column overloading |
For pharmaceutical-grade purity assessment, the analytical method must meet ICH guidelines [11]:
| Validation Parameter | Acceptance Criteria | Method |
|---|---|---|
| Linearity | R² ≥ 0.999 | Calibration curve over 50-150% range |
| Precision | RSD ≤ 2.0% | Six replicate injections |
| Accuracy | 98.0-102.0% recovery | Spiked sample analysis |
| LOD | ≤ 0.1% of main peak | Signal-to-noise ratio 3:1 |
| LOQ | ≤ 0.3% of main peak | Signal-to-noise ratio 10:1 |
UPLC methods offer enhanced resolution and reduced analysis time [11]:
TLC serves as a complementary technique for preliminary purity assessment [13]:
For volatile impurities and residual solvents, GC methods are essential:
LC-MS and LC-MS/MS methods provide structural confirmation and impurity identification [11]: